molecular formula C25H18Cl2N2O5 B2715541 1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023576-76-2

1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2715541
CAS No.: 1023576-76-2
M. Wt: 497.33
InChI Key: MUFOOBIWABCRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound characterized by a central diazinane-trione core. Its structure features two 4-chlorophenyl groups at the 1- and 3-positions and a 3,4-dimethoxyphenylmethylidene substituent at the 5-position.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O5/c1-33-21-12-3-15(14-22(21)34-2)13-20-23(30)28(18-8-4-16(26)5-9-18)25(32)29(24(20)31)19-10-6-17(27)7-11-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFOOBIWABCRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound belonging to the class of diazinane derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18Cl2N2O4\text{C}_{20}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_4

This compound features multiple aromatic rings and functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study on related diazinane derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The most active compounds in this series had IC50 values ranging from 1.13 to 6.28 µM against urease inhibition and demonstrated significant potential as antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies have shown that diazinane derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, some synthesized compounds displayed strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests that this compound could serve as a lead compound for developing new enzyme inhibitors.

Study on Antibacterial Activity

In a recent study focusing on the synthesis of various diazinane derivatives including the target compound, researchers conducted antibacterial screening against several bacterial strains. The results indicated that the compound exhibited notable activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) determined through standard broth dilution methods .

Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with specific proteins such as bovine serum albumin (BSA). These studies revealed significant binding affinities which correlate with the observed biological activities. The fluorescence quenching method was utilized to assess the interaction between the synthesized compounds and BSA .

Data Tables

Biological Activity Tested Strain IC50 (µM) Reference Standard
AntibacterialSalmonella typhiModerate-
AntibacterialBacillus subtilisModerate-
Urease Inhibition-1.13 - 6.28Thiourea (21.25)
AChE Inhibition-Strong-

Scientific Research Applications

Overview

1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its diverse applications in medicinal chemistry and materials science. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug development and synthetic methodologies.

Medicinal Applications

The compound has been investigated for its potential pharmacological properties, particularly as an anticancer agent. Research indicates that derivatives of similar diazine compounds exhibit significant antitumor activity through various mechanisms:

  • Mechanism of Action : The compound may function by inhibiting specific enzymes or receptors involved in cancer cell proliferation. Studies suggest that modifications to the diazine core can enhance bioactivity and selectivity towards cancer cells .
  • Case Studies :
    • A study highlighted the synthesis of related diazine derivatives that showed promising results in preclinical models for various cancers. These derivatives were designed to target specific molecular pathways involved in tumor growth and metastasis .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing chlorinated aromatic compounds and methoxybenzene derivatives to create the diazine framework.
  • Functional Group Modifications : Tailoring substituents on the phenyl rings to enhance solubility and bioactivity.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructurePrimary ApplicationKey Findings
Compound AStructure AAnticancerEffective against breast cancer cell lines
Compound BStructure BAntimicrobialExhibits broad-spectrum antimicrobial activity
This compoundStructure CAnticancerPotential for selective targeting of tumor cells

Comparison with Similar Compounds

5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione

  • Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 2-bromo-4,5-dimethoxyphenyl substituent.
  • chlorine) and reactivity in nucleophilic substitution reactions.
  • Molecular Weight : ~531.3 g/mol (vs. ~597.4 g/mol for the target compound) .

5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

  • Impact : Reduced molecular weight (280.66 g/mol) and logP (1.32) compared to the target compound, suggesting higher aqueous solubility but lower lipophilicity. The absence of 4-chlorophenyl groups may diminish steric hindrance in biological interactions .

Variations in the 1- and 3-Position Substituents

1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

  • Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a 4-ethoxyphenyl moiety.
  • The absence of a 3-methoxy group reduces steric and electronic effects at the arylidene position.
  • Molecular Weight : 481.33 g/mol (vs. target compound’s ~597.4 g/mol) .

Mephobarbital (5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione)

  • Key Differences : Replaces the bis(4-chlorophenyl) and arylidene groups with ethyl, methyl, and phenyl substituents.
  • Impact: Simplified structure with known sedative properties mediated by GABA receptor modulation.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors
Target Compound ~C₃₁H₂₂Cl₂N₂O₆ ~597.4 ~3.5* 8
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl) analog C₂₇H₂₀BrN₂O₅ 531.3 3.8* 7
1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene] analog C₂₅H₁₈Cl₂N₂O₄ 481.3 4.0* 6
5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-trione C₁₂H₉ClN₂O₄ 280.7 1.32 7

*Estimated based on substituent contributions.

Pharmacological Implications

  • Target Compound : The 3,4-dimethoxyphenyl group may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) due to electron-rich regions. The bis(4-chlorophenyl) groups could improve metabolic stability by resisting oxidative degradation .
  • Brominated Analog : Bromine’s electronegativity may favor interactions with hydrophobic pockets in enzymes, though its larger size could reduce binding specificity.
  • Mephobarbital : Demonstrates sedative effects but lacks the structural complexity for targeted applications like kinase inhibition or antimicrobial activity (observed in other 5-arylidene barbiturates).

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted aromatic aldehydes and diazinane precursors. Optimization requires a systematic approach:
  • Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, fractional factorial designs can reduce the number of trials while maintaining resolution .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing experimental conditions .
  • Validate with HPLC or GC-MS to monitor reaction progress and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :
  • X-ray crystallography (single-crystal studies) is essential for resolving the compound’s stereochemistry and confirming the methylidene bridge configuration. For example, a mean (C–C) bond length deviation of ≤0.002 Å ensures structural reliability .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies substituent environments. For ambiguous signals (e.g., overlapping aromatic protons), use 2D-COSY or HSQC to resolve coupling patterns.
  • IR spectroscopy verifies carbonyl (C=O) and imine (C=N) stretching frequencies. Compare experimental data with density functional theory (DFT)-predicted vibrational modes to address discrepancies.

Q. What are the key thermodynamic and kinetic stability considerations for handling this compound under different experimental conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies under varied pH, temperature, and humidity. Use Arrhenius modeling to extrapolate degradation rates (e.g., hydrolysis of the diazinane ring).
  • Perform differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures.
  • For light-sensitive groups (e.g., chlorophenyl), employ UV-Vis spectroscopy to monitor photodegradation kinetics under controlled irradiation .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Combine ab initio molecular dynamics (AIMD) with experimental kinetics to map reaction coordinates. For example, simulate the methylidene group’s nucleophilic attack on electrophilic centers .
  • Use multiscale modeling (QM/MM) to study solvent effects on reaction pathways. Validate with isotopic labeling experiments (e.g., deuterated solvents) .
  • Cross-reference computed activation energies with experimental Eyring plots to refine transition-state geometries.

Q. What methodological approaches resolve contradictions between experimental data and theoretical predictions for this compound’s behavior?

  • Methodological Answer :
  • Apply Bayesian inference to quantify uncertainties in computational models (e.g., DFT functional errors). Update priors using experimental datasets (e.g., crystallographic bond lengths) .
  • Use sensitivity analysis in kinetic models to identify parameters (e.g., rate constants) most responsible for discrepancies.
  • For conflicting spectroscopic assignments, employ machine learning-assisted spectral matching against curated databases .

Q. How can structure-activity relationship (SAR) studies be designed to investigate this compound’s potential biological interactions?

  • Methodological Answer :
  • Prioritize molecular docking against target proteins (e.g., kinases or receptors) to predict binding affinities. Focus on the dimethoxyphenyl group’s role in hydrophobic interactions .
  • Synthesize derivatives with systematic substitutions (e.g., replacing chlorophenyl with fluorophenyl) and assay for bioactivity (e.g., enzyme inhibition). Use hierarchical clustering to group compounds by activity profiles.
  • Validate in vitro findings with molecular dynamics simulations to assess ligand-protein stability over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.